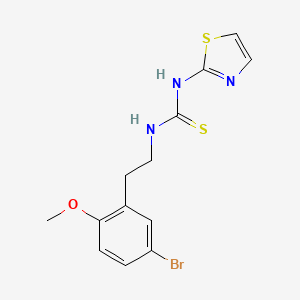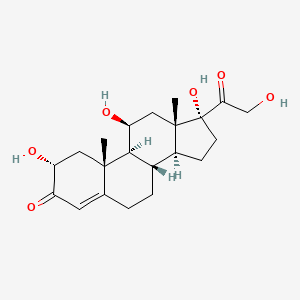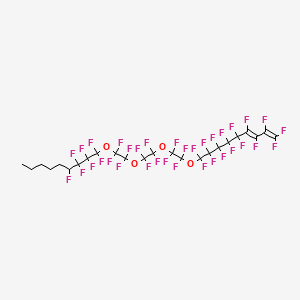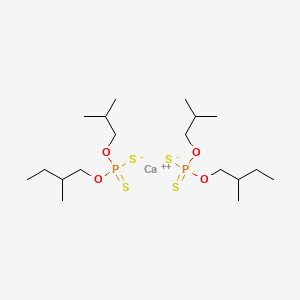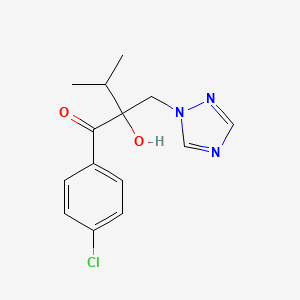
2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinon, 5-Methyl-3-nitro-4-(2-pyridinylthio)- ist eine komplexe organische Verbindung, die zur Klasse der Pyridinone gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2(1H)-Pyridinon, 5-Methyl-3-nitro-4-(2-pyridinylthio)- umfasst in der Regel mehrstufige organische Reaktionen. Häufige Ausgangsmaterialien können Pyridinderivate, Nitroverbindungen und thiolhaltige Reagenzien sein. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren, Lösungsmittel und Temperaturkontrollen, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln, was zu verschiedenen funktionalisierten Produkten führt.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Pyridinonring auftreten, was zu einer Vielzahl substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Wasserstoffgas mit einem Palladiumkatalysator.
Substitutionsreagenzien: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Nitro-oxidierten Derivaten führen, während die Reduktion zu Amin-substituierten Verbindungen führt.
4. Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann 2(1H)-Pyridinon, 5-Methyl-3-nitro-4-(2-pyridinylthio)- als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es in der synthetischen organischen Chemie wertvoll macht.
Biologie
Medizin
In der pharmazeutischen Chemie können Derivate dieser Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. entzündungshemmende, antimikrobielle oder krebshemmende Wirkungen.
Industrie
Industriell kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2(1H)-Pyridinon, 5-Methyl-3-nitro-4-(2-pyridinylthio)- hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Es kann wirken, indem es an bestimmte Enzyme oder Rezeptoren bindet und deren Aktivität moduliert. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität, die Störung von Zellprozessen oder die Wechselwirkung mit DNA oder RNA gehören.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 5-methyl-3-nitro-4-(2-pyridinylthio)- depends on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2(1H)-Pyridinon, 5-Methyl-3-nitro-4-(2-thio)-: Ähnliche Struktur, jedoch ohne die Pyridinylgruppe.
- 2(1H)-Pyridinon, 5-Methyl-3-amino-4-(2-pyridinylthio)-: Ähnliche Struktur mit einer Aminogruppe anstelle einer Nitrogruppe.
Eigenschaften
CAS-Nummer |
172469-90-8 |
|---|---|
Molekularformel |
C11H9N3O3S |
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
5-methyl-3-nitro-4-pyridin-2-ylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9N3O3S/c1-7-6-13-11(15)9(14(16)17)10(7)18-8-4-2-3-5-12-8/h2-6H,1H3,(H,13,15) |
InChI-Schlüssel |
KIJAPJAGZPLNDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=O)C(=C1SC2=CC=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


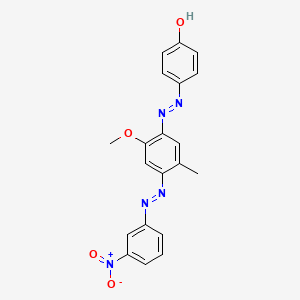

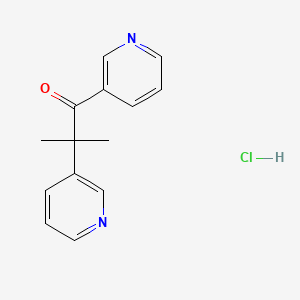
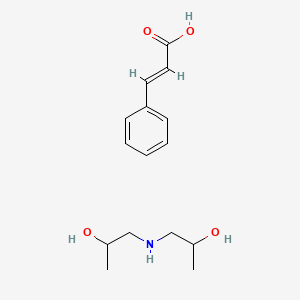
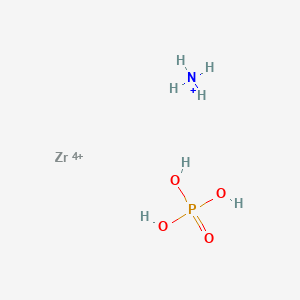
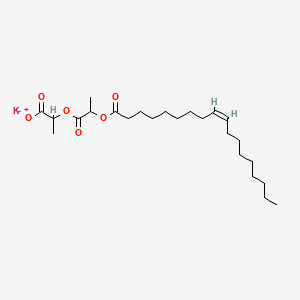
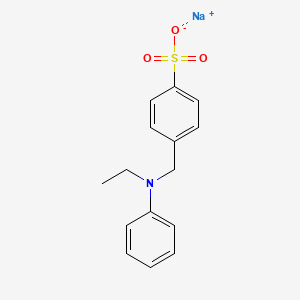

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
